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molecular formula C15H15N B8318938 6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine

6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine

Cat. No. B8318938
M. Wt: 209.29 g/mol
InChI Key: LLOIFZXMOQAXNU-UHFFFAOYSA-N
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Patent
US08575152B2

Procedure details

11-Hydroxy-11-methyl-5,11-dihydro-dibenzo[b,e]azepin-6-one (3) (51.6 g 0.22 mol) was added to a suspension of LiAlH4 (33 g, 0.88 mol) in dioxane (850 mL). The reaction mixture was heated to 105° C. After 2.5 h under reflux the reaction mixture was cooled, the excess LiAlH4 was destroyed with aqueous Na2SO4 (55 mL). ethyl acetate (1.81) and Na2SO4 (440 g) were added, the reaction mixture was stirred for 30 min. The solids were filtered off and the filtrate was concentrated under reduced pressure. The crude product was purified by column chromatography on silica (Heptane:Ethyl acetate=6:4) to give 6,11-dihydro-11-methyl-5H-dibenzo[b,e]azepine (4) (28 g, 61%) Data: (m/z)=210 (M+H)+.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:18])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[C:6](=O)[NH:5][C:4]2[CH:14]=[CH:15][CH:16]=[CH:17][C:3]1=2.[H-].[H-].[H-].[H-].[Li+].[Al+3]>O1CCOCC1>[CH3:18][CH:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][NH:5][C:4]2[CH:14]=[CH:15][CH:16]=[CH:17][C:3]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
51.6 g
Type
reactant
Smiles
OC1(C2=C(NC(C3=C1C=CC=C3)=O)C=CC=C2)C
Name
Quantity
33 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
850 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 2.5 h under reflux the reaction mixture
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
the excess LiAlH4 was destroyed with aqueous Na2SO4 (55 mL)
ADDITION
Type
ADDITION
Details
ethyl acetate (1.81) and Na2SO4 (440 g) were added
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica (Heptane:Ethyl acetate=6:4)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1C2=C(NCC3=C1C=CC=C3)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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